molecular formula C9H16N2O B120868 8-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 154495-67-7

8-Methyl-2,8-diazaspiro[4.5]decan-3-one

Numéro de catalogue B120868
Numéro CAS: 154495-67-7
Poids moléculaire: 168.24 g/mol
Clé InChI: VPRICBVWISBIQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-2,8-diazaspiro[4.5]decan-3-one (MDD) is an organic compound that has recently gained attention for its potential use in scientific research. MDD is a cyclic diazaspiro compound that was first synthesized in the laboratory in the early 2000s. It is a versatile compound that has been used in a variety of experiments, ranging from drug discovery to biochemistry and physiology. In

Applications De Recherche Scientifique

  • Antihypertensive Activity : A study synthesized derivatives of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and tested them as antihypertensive agents. The research found that certain derivatives showed promising activity as alpha-adrenergic blockers, potentially useful in hypertension treatment (Caroon et al., 1981).

  • Cholinergic Activity : Another study focused on synthesizing a series of these compounds and evaluating them for cholinergic activity. Preliminary pharmacological data suggested that these compounds lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

  • Muscarinic Agonists : Research into spirooxazolidine-2,4-dione derivatives related to this compound evaluated their potential as muscarinic agents. Some compounds showed affinity for muscarinic receptors and had antiamnesic effects, indicating potential as antidementia drugs (Tsukamoto et al., 1993).

  • T-Type Calcium Channel Antagonists : A study hypothesized that appropriately substituted derivatives could act as T-type calcium channel inhibitors, which was confirmed through synthesis and testing. These findings have implications for therapeutic applications (Fritch & Krajewski, 2010).

  • M1 Muscarinic Agonists : Derivatives of this compound were synthesized and assessed for binding affinities to M1 and M2 receptors, showing potential as muscarinic agonists (Tsukamoto et al., 1995).

  • CCR4 Antagonists : Certain potent derivatives were synthesized as CCR4 antagonists and evaluated for receptor endocytosis induction. This property is significant for the development of chemokine receptor-targeted drugs (Shukla et al., 2016).

  • Oxidative Cyclization Research : The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors was explored, contributing to the methodology of organic synthesis (Martin‐Lopez & Bermejo, 1998).

  • Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors : A novel complex crystal structure of PHD2 enzyme with a this compound analogue was discovered, contributing to the development of potent PHD2 inhibitors (Deng et al., 2013).

  • Neural Ca-Uptake Inhibitors : Some derivatives were synthesized and tested for their inhibitory action on neural Ca-uptake and protecting action against brain edema and memory deficits, indicating potential for treating neurodegenerative disorders (Tóth et al., 1997).

  • NMR Structural Analysis : A study conducted NMR analysis to assign the relative configuration of spiro[4.5]decanes, contributing to the understanding of their structural characteristics (Guerrero-Alvarez et al., 2004).

Orientations Futures

Further structural optimization of “8-Methyl-2,8-diazaspiro[4.5]decan-3-one” and its derivatives could lead to the discovery of more potent RIPK1 inhibitors . These compounds could be employed as lead compounds for further structural optimization .

Analyse Biochimique

Biochemical Properties

8-Methyl-2,8-diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial enzyme involved in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases . The compound interacts with RIPK1 through binding interactions that inhibit its kinase activity, leading to the suppression of downstream signaling pathways involved in cell death.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has demonstrated anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line. By inhibiting RIPK1, the compound prevents the activation of necroptosis, thereby protecting cells from programmed lytic cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to the suppression of downstream signaling cascades, ultimately preventing cell death. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Degradation of the compound may occur under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the anti-necroptotic effects of this compound persist over time, providing sustained protection against cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with RIPK1. The compound may be metabolized by enzymes responsible for drug metabolism, potentially affecting its bioavailability and efficacy . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of RIPK1 and other related enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its inhibitory effects on RIPK1. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization enhances its ability to interact with RIPK1 and other biomolecules, thereby exerting its inhibitory effects on the necroptosis pathway

Propriétés

IUPAC Name

8-methyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRICBVWISBIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434082
Record name 8-methyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154495-67-7
Record name 8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154495-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
Reactant of Route 2
8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 3
8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
Reactant of Route 4
8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 5
8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
8-Methyl-2,8-diazaspiro[4.5]decan-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.